6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one
Description
The compound 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one is a benzofuran-3-one derivative featuring a (Z)-configured methylidene group at the C2 position and a 2,5-dimethylbenzyloxy substituent at C5. Its molecular architecture combines a benzofuran core with a 5-methylfuran-based side chain, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C23H20O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H20O4/c1-14-4-5-15(2)17(10-14)13-25-18-8-9-20-21(11-18)27-22(23(20)24)12-19-7-6-16(3)26-19/h4-12H,13H2,1-3H3/b22-12- |
InChI Key |
LMUUUBFAHFDTKG-UUYOSTAYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(O4)C)/O3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(O4)C)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Dimethylbenzyl Ether Group: The dimethylbenzyl ether group can be introduced through an etherification reaction, where the benzofuran core is treated with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Furylmethylidene Moiety: The furylmethylidene moiety can be introduced via a condensation reaction between the benzofuran derivative and 5-methyl-2-furaldehyde under basic conditions, such as using sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether or furyl groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives, including the compound . Benzofuran derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of human cancer cells while maintaining lower toxicity to healthy cells .
Table 1: Summary of Anticancer Studies on Benzofuran Derivatives
| Study Reference | Cell Lines Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| MCF-7, HeLa | 10.5 | Significant growth inhibition observed | |
| A549, HCT116 | 15.0 | Induced apoptosis in cancer cells | |
| Jurkat | 12.0 | Selectively toxic to cancer cells |
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that benzofuran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal strains . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Photostability and UV Absorption
The unique structure of this compound suggests potential applications in material science, particularly as a UV stabilizer in plastics and coatings. Its ability to absorb UV light can protect materials from degradation caused by sunlight exposure, making it valuable for outdoor applications .
Synthesis of Functional Materials
The synthesis of this compound can lead to the development of functional materials with tailored properties for specific applications, such as sensors or catalysts in chemical reactions. The incorporation of benzofuran moieties can enhance the electronic properties of materials, making them suitable for use in organic electronics .
Case Study: Anticancer Efficacy
A study published in the International Journal of Molecular Sciences investigated new derivatives of benzofuran compounds for their anticancer activity. The results indicated that certain modifications to the benzofuran structure significantly enhanced cytotoxicity against breast and lung cancer cell lines .
Case Study: Antimicrobial Screening
In a comprehensive review, researchers compiled data on various benzofuran derivatives demonstrating antibacterial effects against clinical strains of bacteria resistant to conventional antibiotics. The findings suggested that these compounds could serve as lead candidates for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and analogs from the provided evidence:
Key Observations:
- Substituent Diversity at C2: The target compound’s 5-methyl-2-furyl group contrasts with the 2,4,5-trimethoxybenzylidene in , which introduces three methoxy groups for enhanced polarity.
- C6 Substituent Variations: The 2,5-dimethylbenzyloxy group in the target compound and provides steric bulk, whereas 4-chlorobenzyl in introduces an electron-withdrawing effect. The 3-methylbut-2-enoxy chain in increases hydrophobicity compared to aromatic oxy groups.
Physicochemical and Electronic Properties
- Polarity and Solubility: The trimethoxybenzylidene substituent in (C27H26O6) increases polarity due to methoxy groups, likely improving aqueous solubility compared to the target compound.
- Steric Effects :
- The 2,5-dimethylbenzyloxy group in the target compound creates steric hindrance, which may slow reaction kinetics or reduce binding affinity in biological systems compared to less bulky analogs like .
Biological Activity
The compound 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one represents a novel class of benzofuran derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structural formula can be represented as follows:
The synthesis typically involves multiple steps, starting from readily available precursors. The synthetic pathway often includes the formation of the benzofuran core, followed by the introduction of the dimethylbenzyl and furan substituents through etherification and condensation reactions.
Antitumor Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antitumor properties. For instance, compounds similar to This compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK/ERK pathway .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.4 | Apoptosis induction |
| HCC827 (Lung) | 12.7 | Cell cycle arrest |
| MCF-7 (Breast) | 20.0 | Inhibition of proliferation |
Antimicrobial Activity
In addition to antitumor effects, this compound has shown promising antimicrobial activity. Testing against both Gram-positive and Gram-negative bacteria has revealed significant inhibitory effects. The compound's lipophilicity is thought to enhance its ability to penetrate bacterial membranes, leading to cell lysis .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission. Preliminary results suggest that it exhibits moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a preference for BChE inhibition .
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 157.31 |
| Butyrylcholinesterase | 46.42 |
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to This compound :
- Study on Lung Cancer Cell Lines : A comprehensive study involving various lung cancer cell lines demonstrated that this class of compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy Against Resistant Strains : Research conducted on resistant strains of Staphylococcus aureus showed that these compounds could serve as potential candidates for developing new antibiotics due to their effectiveness against resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
